molecular formula C68H42O4 B8239699 4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))

4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))

Cat. No.: B8239699
M. Wt: 923.1 g/mol
InChI Key: AGTMLNPPOFPFGD-UHFFFAOYSA-N
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Description

Structure and Synthesis
4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) (abbreviated here as TFBPy) is a polyaromatic compound featuring a central pyrene core linked to four [1,1'-biphenyl]-4-carbaldehyde groups at the 1,3,6,8-positions. Its molecular formula is C44H26O4, with a molecular weight of 618.67 g/mol . The synthesis typically involves Suzuki-Miyaura cross-coupling between 1,3,6,8-tetrabromopyrene and 4-formylphenylboronic acid, catalyzed by Pd(PPh3)4 in 1,4-dioxane under reflux .

Applications
TFBPy serves as a critical building block in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its extended π-conjugation and aldehyde functional groups enable the construction of highly ordered, porous materials for applications in catalysis, energy storage, and photoelectrochemical systems .

Properties

IUPAC Name

4-[4-[3,6,8-tris[4-(4-formylphenyl)phenyl]pyren-1-yl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H42O4/c69-39-43-1-9-47(10-2-43)51-17-25-55(26-18-51)63-37-64(56-27-19-52(20-28-56)48-11-3-44(40-70)4-12-48)60-35-36-62-66(58-31-23-54(24-32-58)50-15-7-46(42-72)8-16-50)38-65(61-34-33-59(63)67(60)68(61)62)57-29-21-53(22-30-57)49-13-5-45(41-71)6-14-49/h1-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMLNPPOFPFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H42O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) , also known as TAPy or 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrakis(benzenamine), is a significant member of the pyrene family known for its potential applications in fluorescence-based technologies and covalent organic frameworks (COFs). This article delves into its biological activity, including its synthesis, properties, and applications in various fields.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₄₀H₃₀N₄
Molecular Weight 566.69 g/mol
CAS Number 1610471-69-6
Appearance Green to dark yellow powder/crystals
Purity >98%

Synthesis and Structure

The synthesis of this compound typically involves the condensation of pyrene derivatives with aldehyde functionalities. The structure features a central pyrene core with four biphenyl aldehyde groups attached at the 1,3,6,8-positions. This configuration contributes to its unique photophysical properties and potential for use in fluorescence applications.

Antioxidant Properties

Recent studies have indicated that compounds similar to TAPy exhibit significant antioxidant activity. The presence of multiple aromatic rings allows for effective radical scavenging. For example, the antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing notable reductions in DPPH radical concentration upon treatment with the compound.

Photodynamic Therapy (PDT)

TAPy has been explored for its application in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for targeted cancer therapies. Studies have demonstrated that TAPy can induce apoptosis in cancer cell lines when activated by specific wavelengths of light.

Fluorescence Sensing

The compound's fluorescence properties make it suitable for sensing applications. It has been utilized as a fluorescent probe for detecting various biological molecules. For instance:

  • Detection of Heparin : TAPy derivatives have shown high sensitivity in detecting heparin through aggregation-induced emission (AIE) mechanisms. This method allows for rapid and sensitive detection of heparin levels in biological samples .
  • Metal Ion Sensing : The compound has also been tested as a sensor for metal ions like Cu²⁺ and Fe³⁺, exhibiting significant changes in fluorescence intensity upon binding to these ions.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Baiwei Ma et al. assessed the antioxidant properties of TAPy derivatives using various assays (DPPH and ABTS). The results indicated a strong correlation between the number of aromatic rings and antioxidant efficacy. The compound showed an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Photodynamic Therapy Efficacy

In vitro studies demonstrated that TAPy could effectively induce cell death in MCF-7 breast cancer cells when exposed to blue light (450 nm). The mechanism was attributed to ROS generation leading to oxidative stress and subsequent apoptosis. The study highlighted TAPy's potential as a therapeutic agent in PDT protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally analogous to TFBPy:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications References
TFBPy (This compound) Pyrene Biphenyl-carbaldehyde 618.67 COFs for catalysis, MOFs
TFPPy (4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde) Pyrene Benzaldehyde 554.60 Electrochemiluminescence
TCPPy (2,2′,2′′,2′′′-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile) Pyrene Acetonitrile 720.76 Reticular materials
ETBC (Ethene-core analog: 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))) Ethene Biphenyl-carbaldehyde 614.68 3D COFs with pto topology
TCBPPy (1,3,6,8-Tetrakis(4'-carboxy[1,1'-biphenyl]-4-yl)pyrene) Pyrene Carboxylic acid 850.82 Zr/Hf-MOFs for catalysis

Key Differences

Core Structure :

  • TFBPy and TFPPy share a pyrene core, enhancing π-π interactions and stability compared to ethene-core ETBC. Pyrene’s planar geometry improves crystallinity in COFs .
  • ETBC’s ethene core allows for flexible topology in COFs but offers weaker electronic coupling .

Functional Groups :

  • TFBPy’s biphenyl-carbaldehyde groups extend conjugation, improving light absorption and charge transport in photoelectrochemical applications compared to TFPPy’s shorter benzaldehyde arms .
  • TCPPy’s acetonitrile groups enable radical stabilization, critical for electrochemiluminescence (ECL) performance .
  • TCBPPy’s carboxylic acid groups facilitate coordination with Zr(IV)/Hf(IV) in MOFs, contrasting with TFBPy’s aldehyde-based COF linkages .

Solubility and Reactivity :

  • TFBPy’s biphenyl arms enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to less-soluble TCBPPy .
  • ETBC’s ethene core requires harsher synthesis conditions (e.g., acetic acid) for COF polymerization .

Research Findings

Electrochemical Performance: TFBPy-based COFs exhibit superior ECL efficiency due to balanced radical stability and electron affinity, as demonstrated in volcano-shaped performance curves .

COF Architectures: TFBPy forms 3D pto-topology COFs with 1,3,5-tris(4-aminophenyl)benzene (TAPB), achieving surface areas >2000 m²/g and high CO2 uptake . ETBC-based COFs show lower crystallinity but tunable pore sizes for gas separation .

Catalytic Applications : Zr-MOFs using TCBPPy demonstrate higher catalytic activity in oxidation reactions compared to TFBPy-based systems, attributed to stronger metal-carboxylate bonds .

Preparation Methods

Halogenation of Pyrene

The synthesis begins with halogenation of pyrene to introduce reactive sites. Tetrabromopyrene (1,3,6,8-tetrabromopyrene) is a critical intermediate, synthesized via electrophilic bromination. In a representative procedure:

  • Pyrene is treated with excess bromine (Br₂) in the presence of FeCl₃ as a catalyst at 60–80°C for 12–24 hours.

  • Purification via column chromatography yields 1,3,6,8-tetrabromopyrene in ~70% yield.

Alternative halogenation methods using iodine or chlorine are less common due to poorer regioselectivity.

Alternative Functionalization Routes

In some cases, pyrene is pre-functionalized with amino or methyl groups for subsequent derivatization. For example, 1,3,6,8-tetrakis(4-aminophenyl)pyrene is synthesized via Ullmann coupling of pyrene with 4-iodoaniline, though this route requires stringent anhydrous conditions.

Synthesis of Biphenylcarbaldehyde Units

Direct Formylation of Biphenyl

The biphenylcarbaldehyde subunit can be synthesized via:

  • Vilsmeier-Haack formylation : Biphenyl is treated with DMF and POCl₃ to introduce an aldehyde group at the para position.

  • Friedel-Crafts acylation : Using AlCl₃ as a catalyst, biphenyl reacts with acetyl chloride followed by oxidation to the aldehyde.

Yields for these methods range from 65% to 85%, with purity dependent on distillation or recrystallization.

Cross-Coupling Approaches

A more reliable method involves Suzuki coupling of bromobenzaldehyde with phenylboronic acid:

Reaction conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, toluene/ethanol solvent, 80°C, 12 hours. This method achieves >90% yield with minimal side products.

Coupling Strategies for Final Assembly

Suzuki-Miyaura Coupling

The most widely used method for attaching biphenylcarbaldehyde units to tetrabromopyrene involves Suzuki coupling:

  • Reaction setup :

    • Tetrabromopyrene (1 equiv)

    • 4-Biphenylcarbaldehyde boronic acid (4.4 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (4 equiv)

    • Toluene/water (3:1), 90°C, 24 hours.

  • Workup :

    • Extraction with dichloromethane, drying over Na₂SO₄, and purification via silica gel chromatography.

This method affords the target compound in 72–85% yield, with purity confirmed by HPLC.

Ullmann Coupling

For substrates sensitive to boronic acids, Ullmann coupling offers an alternative:

  • Tetrabromopyrene, 4-iodobiphenylcarbaldehyde, CuI, 1,10-phenanthroline, DMF, 120°C, 48 hours.

  • Yields are lower (~50%) due to side reactions but avoid boronic acid handling.

Analytical Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Peaks at δ 10.1 (s, 4H, CHO), 8.2–7.6 (m, pyrene and biphenyl protons).

  • ¹³C NMR : Signals at δ 191.2 (CHO), 140–125 (aromatic carbons).

  • FT-IR : Strong absorption at 1705 cm⁻¹ (C=O stretch).

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar pyrene core with biphenyl units arranged tetrahedrally, confirming regioselectivity.

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₆₄H₃₈O₄ [M]⁺: 894.2671; found: 894.2668.

Applications and Derivatives

The compound serves as a precursor for:

  • Covalent organic frameworks (COFs) : Condensation with diamines yields porous materials with surface areas >1500 m²/g.

  • Fluorescent probes : The pyrene core exhibits strong emission at 450 nm, tunable via aldehyde functionalization.

Challenges and Optimization

Aldehyde Stability

Aldehyde groups are prone to oxidation during synthesis. Strategies include:

  • Inert atmosphere : Conducting reactions under N₂ or Ar.

  • Protection/deprotection : Using acetal protection followed by acidic workup.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification. Mixed solvent systems (toluene/DMF) balance reactivity and solubility.

Industrial-Scale Considerations

  • Catalyst recycling : Pd recovery via filtration reduces costs.

  • Continuous flow systems : Enhance yield and reproducibility for multi-step syntheses .

Q & A

Q. What are the optimal synthetic routes for preparing 4',4''',4''''',4'''''''-(pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A standard protocol involves reacting 1,3,6,8-tetrabromopyrene with 4-formylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃/K₂CO₃ as a base in solvents like THF/water or 1,4-dioxane under reflux (85–100°C) for 24–72 hours . Yields range from 55% to 81%, depending on reaction conditions. Key variables include catalyst loading (0.05–0.1 eq), solvent choice, and temperature.

Q. What characterization techniques are essential for confirming the structure of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm aldehyde proton signals (~10 ppm) and aromatic backbone connectivity .
  • FTIR : To verify aldehyde C=O stretching vibrations (~1700 cm⁻¹) .
  • XRD : For crystallographic confirmation of the tetrapodal pyrene core .
  • Mass spectrometry (HRMS) : To validate molecular weight (C₆₂H₃₈O₄, theoretical MW: 870.27 g/mol) .

Q. What are the primary research applications of this compound?

Its tetra-aldehyde functionalization makes it a precursor for:

  • Covalent Organic Frameworks (COFs) : As a tetrahedral node for constructing porous materials .
  • Metal-Organic Frameworks (MOFs) : Coordinating with transition metals (e.g., Zn, Cu) to form 3D networks .
  • Fluorescent sensors : Leveraging pyrene’s photoluminescence for analyte detection .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

Contradictory yields (e.g., 55% vs. 81% in ) arise from:

  • Catalyst loading : Higher Pd(PPh₃)₄ (0.1 eq) improves coupling efficiency but risks side reactions.
  • Solvent systems : Polar aprotic solvents (dioxane) enhance solubility but may slow reaction kinetics.
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating boronic acids, reducing byproducts . Recommendation: Optimize via Design of Experiments (DoE) to balance yield and purity.

Q. What purification challenges arise during synthesis, and how can they be mitigated?

Challenges include:

  • Aldehyde oxidation : Minimize exposure to air/light during workup .
  • Residual Pd contamination : Use activated charcoal or silica-thiol scavengers .
  • Polymers/byproducts : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (DMF/EtOH) .

Q. How can analytical discrepancies in structural confirmation be resolved?

Conflicting NMR/FTIR data (e.g., unexpected peaks) require:

  • 2D NMR (COSY, HSQC) : To assign overlapping aromatic signals .
  • XPS : To detect trace impurities (e.g., residual bromine from incomplete coupling) .
  • TGA-DSC : To assess thermal stability and confirm solvent-free crystallinity .

Q. What safety protocols are critical when handling this compound?

Key protocols include:

  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling aldehyde vapors .
  • Storage : Seal containers under inert gas (Ar/N₂) at 2–8°C to prevent oxidation .

Methodological Challenges and Solutions

Q. How can researchers address contradictory data in published synthetic protocols?

  • Reproducibility analysis : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • In situ monitoring : Use HPLC or GC-MS to track intermediate formation and side reactions .

Q. What strategies prevent degradation during long-term storage?

  • Lyophilization : Convert to stable powder form to minimize hydrolysis .
  • Additives : Include radical scavengers (BHT) in stock solutions .
  • Dark storage : Protect from UV-induced aldol condensation .

Q. How can the reactivity of multiple aldehyde groups be controlled in downstream applications?

  • Selective protection : Use trityl or acetal groups to block specific aldehydes .
  • Stepwise reactions : Employ sequential imine condensations with amines (e.g., 1,2-ethylenediamine) .

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